Sinalbin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sinalbin b belongs to the class of organic compounds known as 3-alkylindoles. 3-alkylindoles are compounds containing an indole moiety that carries an alkyl chain at the 3-position. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in brassicas, herbs and spices, and white mustard. This makes this compound a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Chemical Properties and Metabolism

Sinalbin B is metabolized by the enzyme myrosinase to produce 4-hydroxybenzyl isothiocyanate, which is responsible for the compound's biological activities. The stability and degradation of this compound depend on pH levels, with a half-life varying significantly across different pH environments. At physiological pH levels (5-7), the compound exhibits a major decomposition pathway leading to its active metabolites .

Antiproliferative Effects

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. Research indicates that extracts from Sinapis alba seeds exhibit higher antiproliferative activity compared to isolated this compound. However, the presence of myrosinase enhances the efficacy of this compound, suggesting that the compound's activity may be influenced by its metabolic products .

Case Study: Anticancer Activity

- Cell Lines Tested: HCT116 (colon cancer) and HT-29 (colon cancer).

- Findings: Extracts containing this compound reduced cell viability significantly, with IC50 values recorded at 33.69 µg/mL for HCT116 and 54.10 µg/mL for HT-29 cells .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens, including Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli. The antimicrobial effects are attributed to the formation of isothiocyanates upon hydrolysis, which are known for their toxicity against microbes.

Data Table: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | Sinapis alba extracts |

| Klebsiella pneumoniae | 0.3 mg/mL | Sinapis alba extracts |

| Escherichia coli | 0.4 mg/mL | Sinapis alba extracts |

Food Preservation

Due to its antimicrobial properties, this compound is being explored as a natural preservative in food products. Its ability to inhibit the growth of foodborne pathogens makes it a candidate for enhancing food safety and extending shelf life.

Case Study: Application in Food Products

- Product Tested: Fresh salad.

- Outcome: Extracts containing this compound effectively inhibited microbial growth during storage, demonstrating potential for use in ready-to-eat food products .

Agricultural Applications

This compound and its derivatives have been investigated for their potential as natural pesticides. The compounds derived from mustard seeds can control pests and diseases in crops without the adverse effects associated with synthetic chemicals.

Research Findings:

- Mustard seed meal containing this compound has shown efficacy in controlling nematodes and fungi, indicating its potential role in sustainable agriculture practices .

Nutritional Benefits

In addition to its functional properties, this compound contributes to the nutritional profile of mustard seeds. It contains vitamins and other beneficial compounds that support health.

Nutritional Content Table

| Nutrient | Content per 100g |

|---|---|

| Ascorbic Acid | 20 mg |

| Niacin | 1 mg |

| Vitamin A | 5 µg |

| α-Tocopherol | 0.5 mg |

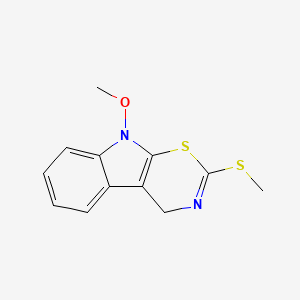

Propiedades

Fórmula molecular |

C12H12N2OS2 |

|---|---|

Peso molecular |

264.4 g/mol |

Nombre IUPAC |

9-methoxy-2-methylsulfanyl-4H-[1,3]thiazino[6,5-b]indole |

InChI |

InChI=1S/C12H12N2OS2/c1-15-14-10-6-4-3-5-8(10)9-7-13-12(16-2)17-11(9)14/h3-6H,7H2,1-2H3 |

Clave InChI |

JCYHQSOLTRRNNC-UHFFFAOYSA-N |

SMILES canónico |

CON1C2=CC=CC=C2C3=C1SC(=NC3)SC |

Sinónimos |

sinalbin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.